molecular formula C18H21N3O2S B286274 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B286274
M. Wt: 343.4 g/mol
InChI Key: MVACKEAVHMIVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a member of the thioflavin family of dyes, which are characterized by their ability to bind to amyloid fibrils and other protein aggregates. Thioflavin T has been used extensively in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the development of new therapeutics for these diseases.

Mechanism of Action

Thioflavin T binds specifically to amyloid fibrils and other protein aggregates through a combination of hydrophobic and electrostatic interactions. Once bound, 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione T undergoes a conformational change that results in a significant increase in fluorescence. This increase in fluorescence can be used to monitor the formation and distribution of amyloid fibrils and other protein aggregates in vitro and in vivo.
Biochemical and Physiological Effects:
Thioflavin T is generally considered to be non-toxic and has no known biochemical or physiological effects. However, it should be noted that 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione T is a fluorescent dye and may interfere with certain assays or experimental procedures.

Advantages and Limitations for Lab Experiments

Thioflavin T is a highly specific and sensitive fluorescent dye that is widely used in scientific research. Thioflavin T is relatively easy to use and can be incorporated into a variety of experimental protocols. However, 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione T is not suitable for all experimental systems and may interfere with certain assays or experimental procedures.

Future Directions

There are many potential future directions for the use of 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione T in scientific research. One area of particular interest is the development of new therapeutics for neurodegenerative diseases. Thioflavin T has been used to screen for potential drug candidates, and future studies may focus on the development of new compounds that can bind specifically to amyloid fibrils and other protein aggregates. Additionally, 1,3-dimethyl-5-[4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione T may be used in combination with other imaging techniques to gain a more complete understanding of protein aggregation and neurodegenerative diseases.

Synthesis Methods

Thioflavin T can be synthesized using a variety of methods, including the reaction of 2-thioxodihydropyrimidine-4,6(1H,5H)-dione with piperidine and 4-(chloromethyl)benzaldehyde. The resulting product is then treated with methyl iodide and sodium hydroxide to form the final product. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

Thioflavin T is widely used in scientific research, particularly in the study of protein aggregation and neurodegenerative diseases. Thioflavin T is commonly used to label amyloid fibrils and other protein aggregates, allowing researchers to track the formation and distribution of these structures in vitro and in vivo. Thioflavin T has also been used to develop new therapeutics for neurodegenerative diseases, as well as to screen for potential drug candidates.

properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(4-piperidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H21N3O2S/c1-19-16(22)15(17(23)20(2)18(19)24)12-13-6-8-14(9-7-13)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

MVACKEAVHMIVOM-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C(=O)N(C1=S)C

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C(=O)N(C1=S)C

Origin of Product

United States

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